N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that features a unique combination of indole, thiophene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the nitrogen atom.
Thiophene Introduction: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Oxalamide Formation: The oxalamide linkage is formed by reacting the intermediate with oxalyl chloride, followed by the addition of the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or thiophene moieties.
Reduction: Reduction reactions can target the oxalamide or sulfonamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the indole and thiophene moieties are often associated with anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the indole and thiophene groups.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the indole and thiophene groups can interact with various molecular targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide: Lacks the thiophene group, which may affect its electronic properties and reactivity.
N1-(2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide: Lacks the indole group, potentially reducing its biological activity.
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the sulfonamide group, which may decrease its potential as a therapeutic agent.
Uniqueness
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the combination of indole, thiophene, and sulfonamide groups in a single molecule
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHFSBVGFSXSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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